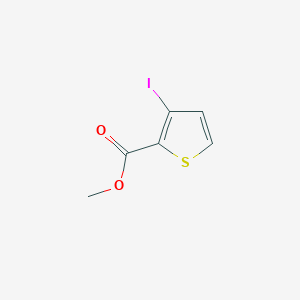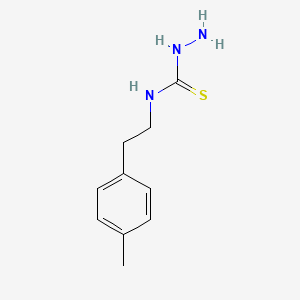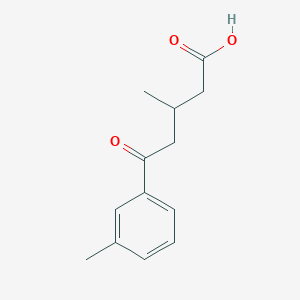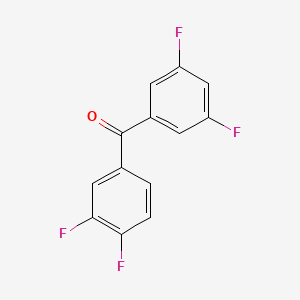
3,3',4,5'-四氟苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,4,5’-Tetrafluorobenzophenone: is a fluorinated organic compound with the molecular formula C13H6F4O and a molecular weight of 254.18 g/mol This compound is characterized by the presence of four fluorine atoms attached to the benzophenone structure, which significantly influences its chemical properties and reactivity
科学研究应用
3,3’,4,5’-Tetrafluorobenzophenone has a wide range of applications in scientific research:
生化分析
Biochemical Properties
3,3’,4,5’-Tetrafluorobenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions due to the presence of fluorine atoms. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .
Cellular Effects
The effects of 3,3’,4,5’-Tetrafluorobenzophenone on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation state of proteins, thereby affecting signal transduction pathways. Additionally, it can influence the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 3,3’,4,5’-Tetrafluorobenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in enzymes, thereby altering their activity. Additionally, 3,3’,4,5’-Tetrafluorobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,5’-Tetrafluorobenzophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3,3’,4,5’-Tetrafluorobenzophenone is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,3’,4,5’-Tetrafluorobenzophenone vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 3,3’,4,5’-Tetrafluorobenzophenone can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s biochemical effects.
Metabolic Pathways
3,3’,4,5’-Tetrafluorobenzophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, 3,3’,4,5’-Tetrafluorobenzophenone can affect the regulation of metabolic pathways by modulating the activity of regulatory proteins .
Transport and Distribution
The transport and distribution of 3,3’,4,5’-Tetrafluorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, 3,3’,4,5’-Tetrafluorobenzophenone can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biochemical activity and its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 3,3’,4,5’-Tetrafluorobenzophenone is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, 3,3’,4,5’-Tetrafluorobenzophenone can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3,3’,4,5’-Tetrafluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
In an industrial setting, the production of 3,3’,4,5’-Tetrafluorobenzophenone may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and solvents to optimize the reaction conditions. The final product is typically purified through distillation or crystallization techniques .
化学反应分析
Types of Reactions:
3,3’,4,5’-Tetrafluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as (e.g., amines, thiols) under basic conditions.
Reduction: Reagents like or .
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Major Products:
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of tetrafluorobenzhydrol.
Oxidation: Formation of tetrafluorobenzoic acid.
作用机制
The mechanism of action of 3,3’,4,5’-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s electrophilicity , making it a potent reagent in nucleophilic substitution reactions . The carbonyl group can participate in hydrogen bonding and electrostatic interactions , influencing its reactivity and binding affinity with biological molecules .
相似化合物的比较
- 4-Fluorobenzophenone
- 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone
- 3-(Trifluoromethyl)benzophenone
Comparison:
- 4-Fluorobenzophenone: Contains a single fluorine atom, making it less reactive compared to 3,3’,4,5’-Tetrafluorobenzophenone.
- 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone: Has multiple trifluoromethyl groups, which significantly alter its chemical properties and applications.
- 3-(Trifluoromethyl)benzophenone: Features a trifluoromethyl group, providing different reactivity and potential applications .
3,3’,4,5’-Tetrafluorobenzophenone stands out due to its unique combination of four fluorine atoms, which impart distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(3,4-difluorophenyl)-(3,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQPRYNFZZHNNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375230 |
Source


|
| Record name | 3,3',4,5'-Tetrafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-15-0 |
Source


|
| Record name | 3,3',4,5'-Tetrafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)
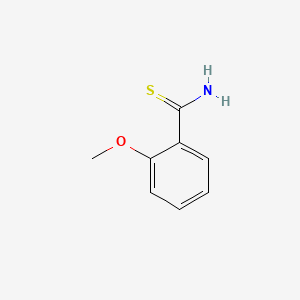
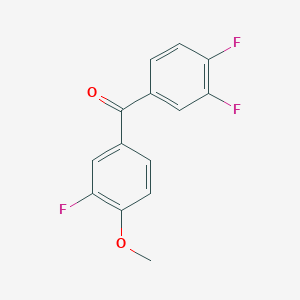
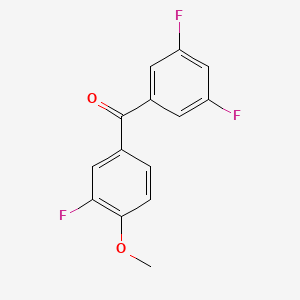
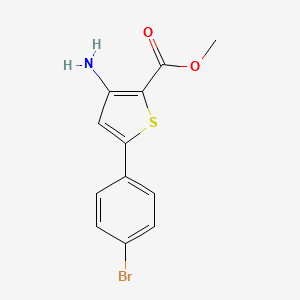
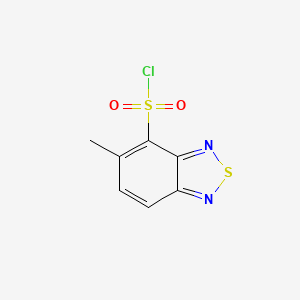
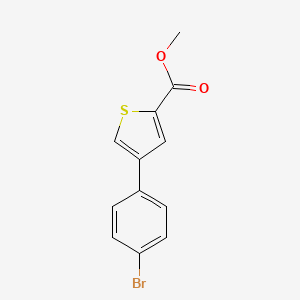
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)
![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
